テモカプリル

概要

説明

テモカプリルは、アンジオテンシン変換酵素(ACE)阻害剤であり、主に高血圧、うっ血性心不全、糖尿病性腎症の治療、および急性心筋梗塞を含む冠動脈疾患の予後改善に適応されています . テモカプリルは、体内では活性代謝物であるテモカプリラートに変換されるプロドラッグです . テモカプリルは、日本と韓国では承認されていますが、米国では承認されていません .

製法

テモカプリルの合成には、チアゼピン環構造の形成が含まれます。具体的な合成経路と反応条件は、公開されている情報では容易に得られません。 テモカプリルはプロドラッグとして合成され、体内では活性型であるテモカプリラートに変換されることが知られています .

化学反応解析

テモカプリルは、消化管内で加水分解されて、活性代謝物であるテモカプリラートを生成します . 含まれる主な反応は、テモカプリルのエステル基がテモカプリラートのカルボン酸基に変換されることです。 この反応は、体内のエステラーゼによって触媒されます . この反応から生成される主な生成物は、薬物の活性型であるテモカプリラートです .

科学研究への応用

テモカプリルは、心血管疾患に対する効果について広範な研究が行われています。 テモカプリルは、心拍数や心拍出量に有意な変化を起こすことなく、血圧を低下させることが示されています . テモカプリルは、酸化ストレスを抑制することで内皮機能不全を改善し、冠血管リモデリングを予防することが報告されています . また、テモカプリルは、アディポネクチンレベルを増加させることでインスリン抵抗性を改善し、糖尿病患者および高血圧患者の尿中アルブミン排泄を減少させることで腎機能を改善します . さらに、テモカプリルは、正常血圧の被験者における加齢に伴う頸動脈硬化の進行を改善することが判明しています .

科学的研究の応用

Temocapril has been extensively studied for its effects on cardiovascular diseases. It has been shown to reduce blood pressure without causing significant changes in heart rate or cardiac output . Temocapril improves endothelial dysfunction by suppressing oxidative stress and has been reported to prevent coronary vascular remodeling . It also improves insulin resistance by increasing adiponectin levels and enhances renal function by decreasing urinary albumin excretion in diabetics and hypertensive patients . Additionally, temocapril has been found to ameliorate age-related increases in carotid arterial stiffness in normotensive subjects .

作用機序

化学反応の分析

Temocapril undergoes hydrolysis in the gastrointestinal tract to form its active metabolite, temocaprilat . The primary reaction involved is the conversion of the ester group in temocapril to a carboxylic acid group in temocaprilat. This reaction is catalyzed by esterases in the body . The major product formed from this reaction is temocaprilat, which is the active form of the drug .

類似化合物との比較

特性

IUPAC Name |

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQOFIRCTOWDOW-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048239 | |

| Record name | Temocapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Temocapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

111902-57-9 | |

| Record name | Temocapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111902-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temocapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111902579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temocapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temocapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMOCAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18IZ008EU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

decomposes at 187 | |

| Record name | Temocapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Temocapril exert its antihypertensive effect?

A1: Temocapril itself is a prodrug, meaning it is inactive until metabolized in the body. It is converted to its active metabolite, Temocaprilat, primarily in the liver. [] Temocaprilat acts as an angiotensin-converting enzyme (ACE) inhibitor. [] By inhibiting ACE, Temocaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, ] This leads to vasodilation, reducing blood pressure. []

Q2: Does Temocapril impact the renin-angiotensin system beyond ACE inhibition?

A2: Interestingly, while Temocapril effectively lowers blood pressure in angiotensin I-infused rats, it fails to reduce renal angiotensin II levels. [] This suggests that alternative pathways for angiotensin II production might be active, highlighting the complexity of the renin-angiotensin system and potential limitations of ACE inhibitors in certain contexts.

Q3: Beyond blood pressure reduction, what other beneficial effects does Temocapril exhibit?

A3: Temocapril demonstrates several beneficial effects beyond its primary antihypertensive action:

- Endothelial Function Improvement: It improves endothelial function, likely through increased nitric oxide bioavailability and reduced oxidative stress. [, , ] This was observed in both hypertensive patients [] and those with arteriosclerosis obliterans. []

- Insulin Resistance Improvement: Temocapril has been shown to improve insulin resistance in diabetic mice. [] This effect is attributed to enhanced glucose uptake in skeletal muscle, mediated by the bradykinin-nitric oxide system and GLUT4 translocation. []

- Renal Protection: Studies show that Temocapril reduces microalbuminuria in hypertensive patients, suggesting a protective effect on the kidneys. [, , ] It also improves renal function in patients with benign nephrosclerosis. []

- Anti-hypertrophic Effects: Temocapril can prevent and potentially reverse cardiac hypertrophy, a thickening of the heart muscle often associated with hypertension. [, , ]

- Neuroprotective Potential: In vitro studies suggest that Temocapril might protect motor neurons from glutamate-induced toxicity, possibly by inhibiting cyclooxygenase-II upregulation. []

Q4: How is Temocapril metabolized and eliminated from the body?

A4: Temocapril is primarily metabolized to its active form, Temocaprilat, by carboxylesterases in the liver. [, , ] Unlike many other ACE inhibitors, Temocaprilat is excreted via both renal and biliary pathways. [] This dual excretion route makes it a suitable option for patients with renal impairment, as its elimination is less dependent on kidney function. [, ]

Q5: What factors influence the absorption of Temocapril?

A5: Research using rat intestines indicates that Temocapril absorption is enhanced at a lower luminal pH, suggesting better absorption in the proximal intestine after meals. [] In vitro studies using Caco-2 cells, a model for intestinal absorption, revealed that Temocapril is primarily absorbed by passive diffusion, particularly at low apical pH. []

Q6: Do age or renal function impact Temocapril pharmacokinetics?

A6: Studies in hypertensive patients show that while age has a limited impact on Temocapril pharmacokinetics, slight increases in area under the curve (AUC) and half-life of Temocaprilat are observed in elderly patients. [] Similarly, renal impairment leads to a modest increase in Temocaprilat AUC and half-life, highlighting the importance of dose adjustments in specific patient populations. []

Q7: Are there differences in accumulation between Temocapril and other ACE inhibitors in elderly patients?

A7: Yes, due to differences in elimination pathways, Temocapril exhibits less accumulation compared to enalapril in elderly patients. [] This difference is attributed to Temocaprilat's dual excretion route (renal and biliary), making it potentially more favorable in patients with age-related decline in renal function.

Q8: Is Temocapril transported by the same mechanism as other ACE inhibitors?

A9: Notably, Temocaprilat, the active form of Temocapril, utilizes the canalicular multispecific organic anion transporter (cMOAT) for biliary excretion, a characteristic not shared by all ACE inhibitors. [, ] For instance, trandolaprilat, the active metabolite of trandolapril, does not interact with cMOAT, indicating distinct excretion mechanisms for different ACE inhibitors. []

Q9: Are there any safety concerns regarding Temocapril use?

A10: While generally well-tolerated, Temocapril, like other ACE inhibitors, might cause side effects such as hypotension, cough, and angioedema, although their occurrence is relatively low. [, ] It is essential to consult the latest prescribing information and consider individual patient factors when prescribing Temocapril.

Q10: What are some ongoing research areas related to Temocapril?

A10: Research on Temocapril continues to explore its potential in various areas:

- Role of Matrix Metalloproteinases (MMPs): Studies suggest that Temocapril might inhibit MMP-2, which is involved in tissue remodeling during peritoneal injury in dialysis patients. [] This finding indicates a potential therapeutic application in preventing peritoneal damage.

- Impact on Arterial Stiffness: Research in normotensive elderly subjects demonstrated that Temocapril could reduce carotid arterial stiffness, suggesting a potential role in preventing age-related vascular changes. []

- Genetic Influences on Treatment Response: Studies like the ATTEST trial are investigating how genetic variations might influence the response to Temocapril treatment, aiming to personalize therapy based on individual genetic profiles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

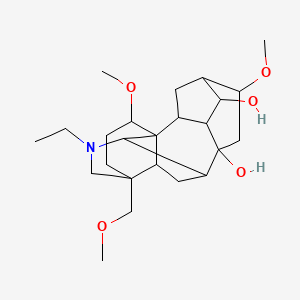

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)